Product packaging for Emb-fubinaca(Cat. No.:CAS No. 2365470-94-4)

Emb-fubinaca

Cat. No.: B3026405
CAS No.: 2365470-94-4
M. Wt: 397.4 g/mol
InChI Key: YOECWCNJGHHTMN-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

EMB-FUBINACA (ethyl (1-(4-fluorobenzyl)-1H-indazole-3-carbonyl)valinate) is an indazole-3-carboxamide-type synthetic cannabinoid receptor agonist (SCRA) supplied for forensic and pharmacological research purposes . Preclinical studies have demonstrated that this compound acts as a potent agonist at cannabinoid receptors CB1 and CB2 . In vivo behavioral pharmacology studies have shown that this compound produces effects similar to those of Δ9-tetrahydrocannabinol (Δ9-THC), fully substituting for the discriminative stimulus effects of Δ9-THC in animal models, which indicates its cannabimimetic activity and potential abuse liability . The compound has also been identified in seized drug samples and case reports involving fatal intoxication, underlining the importance of its characterization for public health and forensic science . This compound is presented here for use in authorized laboratory research applications only, such as in vitro receptor binding studies, metabolic pathway identification, and the development of analytical methods for detection . All necessary safety protocols must be observed. This product is strictly for research use only and is not intended for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H24FN3O3 B3026405 Emb-fubinaca CAS No. 2365470-94-4

Properties

IUPAC Name

ethyl (2S)-2-[[1-[(4-fluorophenyl)methyl]indazole-3-carbonyl]amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24FN3O3/c1-4-29-22(28)19(14(2)3)24-21(27)20-17-7-5-6-8-18(17)26(25-20)13-15-9-11-16(23)12-10-15/h5-12,14,19H,4,13H2,1-3H3,(H,24,27)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOECWCNJGHHTMN-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](C(C)C)NC(=O)C1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601342057
Record name EMB-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2365470-94-4
Record name Emb-fubinaca
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2365470944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMB-FUBINACA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601342057
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMB-FUBINACA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GW8LFT4PZ5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Chemical Synthesis and Structural Elucidation of Emb Fubinaca

Synthetic Pathways to Emb-Fubinaca and Analogues

The synthesis of indazole-3-carboxamide synthetic cannabinoids is a multi-step process that can be adapted to produce specific enantiomers, which often exhibit different biological potencies. nih.govfrontiersin.org

Asymmetric synthesis is crucial in pharmaceutical development to produce single-enantiomer drugs, as different enantiomers of a chiral molecule can have varied biological activities. nih.gov For potent, carboxamide-type synthetic cannabinoids, research has demonstrated that the (S)-enantiomers generally possess enhanced potency at cannabinoid receptors compared to their (R)-enantiomer counterparts. nih.govmmu.ac.ukdundee.ac.uk

Enantiospecific synthesis, a method of asymmetric synthesis, is employed to selectively create one enantiomer over the other. nih.gov This is typically achieved by using a chiral starting material or a chiral catalyst. For compounds in the same class as this compound, such as AMB-FUBINACA and 5F-MDMB-PINACA, enantiospecific synthesis ensures the production of the desired stereoisomer with high purity. nih.govfrontiersin.org The synthesis strategy for these compounds involves coupling an activated indazole core with an enantiomerically pure amino acid derivative. nih.govfrontiersin.org

The synthesis of specific chiral enantiomers of this compound and its analogues, like AMB-FUBINACA, starts with enantiomerically pure precursors. nih.gov For instance, the synthesis of the (S)- and (R)-enantiomers of AMB-FUBINACA was successfully achieved using the corresponding (S)- and (R)-forms of the valinate methyl ester. nih.gov

The general procedure involves the reaction of the appropriate 1-(4-fluorobenzyl)-1H-indazole-3-carboxylic acid with the desired enantiomer of ethyl valinate. This coupling reaction is typically facilitated by a peptide coupling agent. Following the reaction, purification steps yield the target enantiopure product, which can be verified to have an enantiopurity of over 99.8% through techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). nih.gov Analysis of seized drug samples containing related compounds has confirmed a predominance of the (S)-enantiomer, ranging from 93.6% to 99.3%. nih.govmmu.ac.uknih.gov

Advanced Spectroscopic and Chromatographic Characterization

The definitive identification and structural confirmation of this compound rely on a combination of advanced analytical techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). swgdrug.orgnih.gov

NMR spectroscopy is a powerful tool for elucidating the precise molecular structure of a compound. For the analysis of this compound, a sample is typically dissolved in a deuterated solvent, such as dimethyl sulfoxide (B87167) (DMSO-d6), with tetramethylsilane (B1202638) (TMS) used as a reference standard. swgdrug.org

A 400 MHz NMR spectrometer can be used to acquire the proton NMR (¹H NMR) spectrum. swgdrug.org The resulting spectrum displays characteristic signals, each corresponding to a unique set of protons in the molecule. The chemical shift, multiplicity (e.g., singlet, doublet, triplet), and integration of these signals provide detailed information about the connectivity and chemical environment of the atoms, confirming the presence of the 4-fluorobenzyl group, the indazole ring, and the ethyl valinate moiety. swgdrug.org

¹H NMR Spectroscopic Data for this compound

Sample prepared in DMSO with TMS reference

Chemical Shift (ppm) Multiplicity Number of Protons Assignment
8.15 d 1 Indazole proton
7.80 d 1 Indazole proton
7.50 t 1 Indazole proton
7.40 t 1 Indazole proton
7.30 dd 2 Fluorobenzyl protons
7.20 t 2 Fluorobenzyl protons
5.78 s 2 Benzyl CH₂ protons
4.42 t 1 Valinate α-CH proton
4.20 q 2 Ethyl ester CH₂ protons
2.25 m 1 Valinate β-CH proton
1.20 t 3 Ethyl ester CH₃ protons
1.00 d 6 Valinate γ-CH₃ protons

Data sourced from the SWGDRUG.org monograph on this compound. swgdrug.org

Mass spectrometry is used to determine the molecular weight of a compound and to study its structure through fragmentation analysis. Techniques like liquid chromatography-mass spectrometry (LC-MS) are often preferred for thermally unstable compounds. nih.govpreprints.org Various MS methods, including liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF), have been utilized for the identification of this compound. researchgate.net

Gas Chromatography coupled with Mass Spectrometry using an electron ionization source (GC-EI-MS) is a robust and widely available technique for forensic analysis. researchgate.net In this method, the sample is first vaporized and separated on a GC column (such as an HP-5) before being introduced into the mass spectrometer. swgdrug.org In the ion source, molecules are bombarded with electrons, causing them to ionize and break apart into characteristic fragment ions.

The resulting mass spectrum for this compound (molecular weight: 397.45 g/mol ) shows a molecular ion peak ([M]⁺) at m/z 397. swgdrug.org The fragmentation pattern provides a structural fingerprint. For analogous compounds like AMB-FUBINACA, the amide bond is highly susceptible to cleavage. nih.govresearchgate.net A similar pathway for this compound would lead to the loss of the ethyl valinate group. Another common fragmentation is the cleavage between the indazole ring and the fluorobenzyl group, producing a fluorobenzyl cation at m/z 109. nih.govresearchgate.net

Major Electron Ionization Mass Fragments for this compound

Mass-to-Charge Ratio (m/z) Relative Abundance
397 Moderate
352 Moderate
326 Low
253 High
145 High
131 Moderate
109 Very High (Base Peak)

Data sourced from the SWGDRUG.org monograph on this compound. swgdrug.org

Mass Spectrometry (MS) Techniques for Molecular Mass and Fragmentation Pattern Analysis

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is instrumental in analyzing thermally labile and high molecular weight compounds like this compound. In ESI-MS analysis, the molecule is typically protonated to form the [M+H]⁺ ion. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) provide valuable structural information.

For indazole-3-carboxamide synthetic cannabinoids, the fragmentation is often predictable. A common cleavage occurs at the amide bond, which is the most susceptible linkage. nih.gov This cleavage in this compound would result in the formation of a characteristic fragment ion corresponding to the 1-(4-fluorobenzyl)-1H-indazole-3-carbonyl moiety. Another significant fragmentation pathway involves the cleavage between the indazole ring and the fluorobenzyl group, leading to the formation of the fluorobenzyl cation (C₇H₆F⁺) at an m/z of 109.0448. nih.gov While specific ESI-MS/MS data for this compound is not extensively published, the analysis of its close analog, AMB-FUBINACA, reveals characteristic fragment ions at m/z 253.0772, corresponding to the indazole-carbonyl-valine fragment, and the aforementioned fluorobenzyl cation. nih.gov

Table 1: Predicted ESI-MS Fragmentation of this compound

Precursor Ion (m/z)Fragment Ion (m/z)Description
398.18253.0772Cleavage of the amide bond, loss of the ethyl valinate group.
398.18109.0448Cleavage between the indazole ring and the fluorobenzyl group.

This table is based on the fragmentation patterns of analogous compounds.

Quadrupole/Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole/Time-of-Flight Mass Spectrometry (QTOF-MS) is a powerful analytical technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. This hybrid setup allows for high-resolution and accurate mass measurements, which are critical for the identification of novel psychoactive substances like this compound. nih.govnih.govuni-mainz.de

The use of liquid chromatography coupled with QTOF-MS (LC-QTOF-MS) is a common method for screening for synthetic cannabinoids in various matrices. nih.govnih.govuni-mainz.de This technique has been successfully used in the tentative identification of this compound in seized herbal materials. researchgate.netfrontiersin.org The high mass accuracy of QTOF-MS allows for the determination of the elemental composition of the parent ion and its fragments, providing a high degree of confidence in the identification, even in the absence of a certified reference standard. nih.gov

In a typical LC-QTOF-MS analysis, the protonated molecule of this compound ([M+H]⁺) would be detected with high mass accuracy. Subsequent fragmentation analysis (MS/MS) would yield high-resolution data for the product ions, further confirming the structure. For instance, the analysis of the related compound ADB-FUBINACA by LC-QTOF/MS showed a base peak at m/z 383.1878 and characteristic fragment ions. nih.gov

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of synthetic cannabinoids, as it can differentiate between compounds with the same nominal mass but different elemental compositions. The molecular formula of this compound is C₂₂H₂₄FN₃O₃, with a calculated monoisotopic mass of 397.1802. caymanchem.com

HRMS instruments, such as QTOF and Orbitrap mass spectrometers, can measure the mass-to-charge ratio (m/z) of ions with a very high degree of accuracy, typically within a few parts per million (ppm). This allows for the confident determination of the elemental formula of a detected compound. For example, the use of UHPLC-HRMS has been documented for the screening of synthetic cannabinoids and their metabolites in urine samples. nih.gov The accurate mass measurement of the protonated molecule of this compound would be a key piece of data for its identification.

Table 2: Physicochemical Properties of this compound

PropertyValue
Chemical Nameethyl 2-(1-(4-fluorobenzyl)-1H-indazole-3-carboxamido)-3-methylbutanoate
Molecular FormulaC₂₂H₂₄FN₃O₃
Molecular Weight397.5 g/mol
Monoisotopic Mass397.1802 u
AppearanceWhite powder

[Source: researchgate.netusdoj.govcaymanchem.com]

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands corresponding to its structural features. A monograph from the Drug Enforcement Administration (DEA) indicates that Fourier Transform Infrared (FTIR) spectroscopy with a diamond Attenuated Total Reflectance (ATR) attachment has been used to analyze this compound. swgdrug.org

Key expected absorption bands for this compound would include:

N-H stretching: Around 3300 cm⁻¹, corresponding to the amide N-H group.

C-H stretching: In the range of 2850-3000 cm⁻¹, from the alkyl and aromatic C-H bonds.

C=O stretching: A strong absorption around 1735 cm⁻¹ for the ester carbonyl and another around 1650 cm⁻¹ for the amide carbonyl.

C=C stretching: In the 1450-1600 cm⁻¹ region, characteristic of the aromatic rings.

C-F stretching: A strong band typically found in the 1000-1400 cm⁻¹ region.

Table 3: Expected IR Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)
Amide N-H Stretch~3300
Alkyl/Aromatic C-H Stretch2850-3000
Ester C=O Stretch~1735
Amide C=O Stretch~1650
Aromatic C=C Stretch1450-1600
C-F Stretch1000-1400

Ultraviolet-Visible (UV-Vis) Spectrophotometry in Characterization

Table 4: UV-Vis Absorption Data for AMB-FUBINACA (Analog of this compound)

CompoundAbsorption Maxima (λmax)
AMB-FUBINACA208 nm, 299 nm

[Source: nih.gov]

Pharmacological Research on Emb Fubinaca and Cannabinoid Receptors

Cannabinoid Receptor Binding Affinity Studies

The initial step in characterizing the interaction of a compound like EMB-FUBINACA with a receptor is to determine its binding affinity. This measure, often expressed as the inhibition constant (Kᵢ), indicates the concentration of the compound required to occupy 50% of the receptors. A lower Kᵢ value signifies a higher binding affinity.

In Vitro Radioligand Binding Assays (e.g., [3H]-CP55,940 displacement)

In vitro radioligand binding assays are a standard method for determining the binding affinity of a compound to a receptor. science.gov These experiments typically use cell membranes that have been engineered to express a high concentration of the target receptor, such as CB1R or CB2R. A radiolabeled ligand (a radioactive molecule that is known to bind to the receptor, like [³H]-CP55,940) is introduced to the cell membranes. This radioligand is then competed off by increasing concentrations of the unlabeled test compound (in this case, this compound). By measuring the decrease in radioactivity bound to the membranes as the concentration of the test compound increases, researchers can calculate the Kᵢ value, which reflects the compound's affinity for the receptor. science.gov

Affinity at Cannabinoid Receptor Type 1 (CB1R)

While this compound is recognized as a CB1 receptor agonist, specific quantitative binding affinity data (Kᵢ values) from radioligand displacement assays are not prominently available in the reviewed scientific literature. Research has often focused more on its functional activity rather than its direct binding affinity.

Affinity at Cannabinoid Receptor Type 2 (CB2R)

Similarly, while this compound is known to act on CB2 receptors, detailed Kᵢ values from competitive binding studies are not widely reported in published research. The primary characterization of its interaction with CB2R has been through functional assays.

Receptor Agonism and Efficacy Profiling

Beyond simply binding to a receptor, it is crucial to understand the functional consequence of that binding. An agonist is a compound that binds to and activates a receptor, eliciting a biological response. The potency of an agonist is measured by its half-maximal effective concentration (EC₅₀), which is the concentration required to produce 50% of the maximum possible effect. The efficacy (Eₘₐₓ) describes the maximum response a compound can produce.

Functional Agonism at CB1R and CB2R

Research has confirmed that this compound functions as an agonist at both CB1 and CB2 receptors. researchgate.netunodc.org Like many synthetic cannabinoids, it possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (S)-EMB-FUBINACA and (R)-EMB-FUBINACA. Studies have shown that the (S)-enantiomer is significantly more potent at the CB1 receptor than the (R)-enantiomer. researchgate.netunodc.org Both enantiomers, however, were found to be agonists at both receptor subtypes. researchgate.netunodc.org

G-protein Coupled Receptor (GPCR) Activation Assays (e.g., [35S]GTPγS binding)

The functional activity of this compound has been quantified using [³⁵S]GTPγS binding assays. This type of assay is a direct measure of G-protein activation, which is the first step in the signaling cascade following the activation of a G-protein coupled receptor (GPCR) like the cannabinoid receptors. unodc.org When an agonist binds to the receptor, it causes the associated G-protein to release GDP and bind GTP; the assay measures the binding of a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. unodc.org

A 2017 study by Tagami et al. evaluated the enantiomers of this compound using this method and determined their potency (EC₅₀) and efficacy (Eₘₐₓ) at both CB1 and CB2 receptors. The results demonstrated that both enantiomers act as full agonists. For the CB1 receptor, the (S)-enantiomer (EC₅₀ = 11.2 nM) was found to be approximately 5.7 times more potent than the (R)-enantiomer (EC₅₀ = 63.4 nM). unodc.org At the CB2 receptor, the difference in potency was less pronounced, with the (S)-enantiomer (EC₅₀ = 4.49 nM) being about 2.5 times more potent than the (R)-enantiomer (EC₅₀ = 11.4 nM). unodc.org

The tables below summarize the functional activity data for the enantiomers of this compound at cannabinoid receptors as determined by [³⁵S]GTPγS binding assays.

Table 1: Functional Activity of this compound Enantiomers at the CB1 Receptor

CompoundEC₅₀ (nM)Efficacy (Eₘₐₓ) %
(S)-EMB-FUBINACA11.2102%
(R)-EMB-FUBINACA63.499.4%
Data sourced from Tagami et al. (2017). Efficacy is relative to the reference agonist WIN 55,212-2. unodc.org

Table 2: Functional Activity of this compound Enantiomers at the CB2 Receptor

CompoundEC₅₀ (nM)Efficacy (Eₘₐₓ) %
(S)-EMB-FUBINACA4.49108%
(R)-EMB-FUBINACA11.4108%
Data sourced from Tagami et al. (2017). Efficacy is relative to the reference agonist WIN 55,212-2. unodc.org

Inhibition of cAMP Signaling Pathways

This compound, and its closely studied analog AMB-fubinaca, are potent agonists of the cannabinoid receptor type 1 (CB1), which is canonically coupled to the Gαi/o family of G proteins. researchgate.netnih.gov Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.gov

Research using human embryonic kidney (HEK) cells expressing the human CB1 receptor demonstrates that AMB-fubinaca potently inhibits forskolin-stimulated cAMP production. nih.gov In these assays, AMB-fubinaca exhibits sub-nanomolar potency, with reported pEC50 values around 9.83. researchgate.net Its potency is comparable to that of the potent research cannabinoid CP55,940, and approximately 10-fold higher than that of WIN55,212-2 and the partial agonist Δ⁹-tetrahydrocannabinol (Δ⁹-THC). nih.gov In terms of efficacy, AMB-fubinaca, CP55,940, and WIN55,212-2 are all highly efficacious, demonstrating the ability to inhibit cAMP production to a significantly greater extent than the partial agonist Δ⁹-THC. nih.gov

Table 1: Comparative Potency and Efficacy in cAMP Inhibition at the CB1 Receptor This table is interactive. You can sort and filter the data.

Compound pEC50 (Potency) Emax (% Inhibition vs. Forskolin) Reference
AMB-fubinaca 9.83 ± 0.04 57.0 ± 1.6% researchgate.net
AMB-fubinaca Similar to CP55,940 Equi-efficacious with CP55,940 & WIN55,212-2 nih.gov
CP55,940 Similar to AMB-fubinaca Equi-efficacious with AMB-fubinaca & WIN55,212-2 nih.gov
WIN55,212-2 ~10-fold lower than AMB-fubinaca Equi-efficacious with AMB-fubinaca & CP55,940 nih.gov
Δ⁹-THC ~10-fold lower than AMB-fubinaca Significantly lower than AMB-fubinaca nih.gov

Extracellular Signal-Regulated Kinase (ERK) Activation

Activation of the CB1 receptor by agonists like this compound also leads to the phosphorylation and activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinase (ERK). nih.govnih.gov This signaling event is understood to occur downstream of the activity of both Gα and Gβγ subunits of the G protein. nih.gov

Studies on AMB-fubinaca show that it stimulates a transient activation of ERK, with peak phosphorylation (pERK) responses observed at approximately 4 minutes following application. nih.gov In concentration-response assays, AMB-fubinaca demonstrates high potency and efficacy in activating ERK. The rank order of potencies and efficacies for ERK activation among different cannabinoids largely mirrors that observed in cAMP inhibition assays. nih.gov AMB-fubinaca shows a slightly higher efficacy in promoting the pERK response compared to the reference agonist CP55,940, although it is not significantly more efficacious than WIN55,212-2. nih.gov

Receptor Internalization Studies (e.g., CB1R)

Prolonged or potent agonist stimulation of G protein-coupled receptors, including the CB1 receptor, canonically leads to receptor desensitization and internalization. nih.govnih.gov This process involves the phosphorylation of the receptor, which facilitates the recruitment of β-arrestins and subsequent removal of the receptor from the cell surface into the interior of the cell. nih.gov

Research indicates that AMB-fubinaca is a highly effective driver of CB1 receptor internalization. researchgate.netnih.gov Compared to the partial agonist Δ⁹-THC, AMB-fubinaca induces a significantly faster and more extensive internalization of the CB1 receptor. researchgate.net Ligand- and concentration-dependent differences in the rate of CB1 internalization have been reported, with potent synthetic cannabinoids like AMB-fubinaca causing near-maximal internalization at nanomolar concentrations within a short time frame (e.g., 15 minutes). nih.gov This rapid and efficient receptor internalization is a key feature of its molecular pharmacology profile. researchgate.netnih.gov

β-Arrestin Recruitment and Translocation (e.g., β-arrestin 1 and 2)

Following agonist-induced receptor phosphorylation, β-arrestin proteins (β-arrestin 1 and β-arrestin 2) are recruited from the cytoplasm to the intracellular face of the receptor. nih.govotago.ac.nz This interaction is critical for receptor desensitization, internalization, and for initiating a separate wave of G protein-independent signaling. nih.govotago.ac.nz

AMB-fubinaca demonstrates high potency and efficacy in inducing the translocation of both β-arrestin 1 and β-arrestin 2 to the CB1 receptor. researchgate.netnih.gov Studies using bioluminescence resonance energy transfer (BRET) assays, which measure the proximity of β-arrestin to the cell membrane, confirm this robust recruitment. nih.gov Peak β-arrestin 2 recruitment in response to AMB-fubinaca has been observed to occur in under 10 minutes. nih.gov The high efficacy of AMB-fubinaca in this pathway is a shared attribute with other potent synthetic cannabinoids. nih.gov

Table 2: AMB-fubinaca Activity in β-Arrestin Recruitment at the CB1 Receptor This table is interactive. You can sort and filter the data.

Pathway Potency (pEC50) Efficacy (Emax) Reference
β-arrestin 1 Translocation 7.96 ± 0.08 114.7 ± 4.5% (normalized to CP55,940) nih.gov
β-arrestin 2 Translocation 8.21 ± 0.10 108.9 ± 4.0% (normalized to CP55,940) nih.gov

Functional Selectivity and Biased Ligand Research

The concept of functional selectivity, or biased agonism, describes the ability of a ligand to stabilize a specific receptor conformation that preferentially activates one downstream signaling pathway over another (e.g., G protein signaling vs. β-arrestin signaling). nih.govnih.gov This phenomenon has led to a re-evaluation of agonist activity, moving beyond a single measure of potency or efficacy to a more nuanced profile of signaling outcomes. nih.gov

Comparative Analysis of Activity Profiles with Reference Cannabinoids (e.g., Δ9-THC, CP55,940, WIN55,212-2, JWH-018)

Pharmacological characterization reveals that this compound and its analog AMB-fubinaca are highly potent and efficacious agonists across multiple CB1 receptor-mediated signaling pathways, especially when compared to the phytocannabinoid Δ⁹-THC. researchgate.net

Compared to Δ⁹-THC : AMB-fubinaca is significantly more potent and efficacious than Δ⁹-THC in G protein-mediated pathways (cAMP inhibition, ERK activation) and in β-arrestin-mediated pathways (receptor internalization, β-arrestin recruitment). researchgate.netnih.gov AMB-fubinaca is estimated to be up to 85 times more potent than Δ⁹-THC. nih.govsemanticscholar.org While AMB-fubinaca acts as a full or near-full agonist in these assays, Δ⁹-THC consistently demonstrates a partial agonist profile. nih.gov

Compared to CP55,940 and WIN55,212-2 : In G protein-dependent cAMP inhibition, AMB-fubinaca shows similar potency to CP55,940 and is more potent than WIN55,212-2. nih.gov All three compounds are considered full agonists in this pathway. nih.gov For ERK activation, AMB-fubinaca displays slightly higher efficacy than CP55,940. nih.gov In β-arrestin recruitment, AMB-fubinaca is also a highly potent and efficacious agonist, comparable to other full agonist synthetic cannabinoids. nih.gov

Compared to JWH-018 : While direct side-by-side comparisons in all assays are limited, both JWH-018 and AMB-fubinaca are recognized as highly potent synthetic cannabinoid agonists that are more efficacious than Δ⁹-THC. researchgate.netnih.govsemanticscholar.org For example, the (S)-enantiomer of AMB-fubinaca was found to have a maximal response (Emax) in CB1R that was nearly double that of a JWH-018 control in one study. nih.govsemanticscholar.org

Investigation of Differential Signaling Pathway Activation

The investigation into whether this compound acts as a biased ligand has yielded complex results. An operational analysis comparing G protein activation (measured via cAMP inhibition) with β-arrestin translocation for AMB-fubinaca, CP55,940, WIN55,212-2, and Δ⁹-THC was conducted to identify potential signaling bias. nih.gov Surprisingly, this analysis did not identify AMB-fubinaca as a biased agonist. Instead, the data suggested that Δ⁹-THC may be considered a biased ligand, as it was less active in the two arrestin pathways than would be predicted by the activity of the other tested ligands. nih.gov AMB-fubinaca appeared to be highly efficacious and potent across all assayed pathways without significant preference for one over the other. researchgate.netnih.gov

Further complexity in cannabinoid signaling is revealed by studies showing differential activation of G protein subtypes. nih.govresearchgate.net Some synthetic cannabinoids have been shown to activate not only the canonical Gαi/o pathway (inhibiting cAMP) but also the Gαs pathway (stimulating cAMP), particularly at higher concentrations. nih.govresearchgate.net The rank order of potency for activating Gαs can differ from the rank order for inhibiting cAMP via Gαi/o, suggesting that different agonists can differentially regulate G protein coupling to the CB1 receptor. nih.govresearchgate.net This highlights that the signaling profile of a given cannabinoid is not monolithic and can involve the differential engagement of multiple G protein subtypes and other effector proteins like β-arrestins.

Enantiomeric Pharmacology

Differential Potency and Efficacy of (S)- and (R)-Enantiomers at CB1R and CB2R

Studies evaluating the activity of the individual enantiomers of this compound have consistently shown that the (S)-enantiomer is a more potent agonist at both the CB1 and CB2 receptors compared to the (R)-enantiomer. nih.govresearchgate.net In [³⁵S]GTPγS binding assays, which measure the activation of G-proteins coupled to the receptors, the (S)-enantiomer of this compound displayed a significantly lower EC₅₀ value for the CB1 receptor than the (R)-enantiomer, indicating higher potency. nih.gov Specifically, the EC₅₀ values of (S)-enantiomers for CB1 receptors were found to be approximately five times lower than those of their corresponding (R)-enantiomers. nih.govresearchgate.net

Both enantiomers of this compound have been identified as agonists for both CB1 and CB2 receptors. nih.govresearchgate.net The cannabimimetic activity is primarily associated with the (S)-enantiomer. nih.gov While both enantiomers activate the receptors, the greater potency of the (S)-enantiomer suggests it is the major contributor to the pharmacological effects of racemic this compound. nih.govnih.gov

The following table presents the EC₅₀ values for the (S)- and (R)-enantiomers of this compound at CB1 and CB2 receptors from a [³⁵S]GTPγS binding assay.

Table 1: Potency (EC₅₀ nM) of this compound Enantiomers at Cannabinoid Receptors

Compound CB1 Receptor EC₅₀ (nM) CB2 Receptor EC₅₀ (nM)
(S)-EMB-FUBINACA 1.8 1.1
(R)-EMB-FUBINACA 9.3 2.6

Data sourced from Doi et al. (2017). nih.gov

Impact of Structural Features on Enantiomeric Potency (e.g., ester vs. amine moieties)

The difference in potency between the (S)- and (R)-enantiomers is influenced by the structural characteristics of the molecule, particularly the nature of the group linked to the chiral center. nih.govfrontiersin.org In synthetic cannabinoids, the side chain at the 3-position of the indazole core often contains either an ester moiety, as in this compound, or an amide (amine) moiety, as in compounds like AB-FUBINACA. nih.govnih.gov

Research comparing these structural classes reveals that the degree of enantioselectivity, especially at the CB2 receptor, is affected by whether an ester or an amine group is present. nih.govfrontiersin.org For synthetic cannabinoids with a terminal methyl ester (valinate) like this compound, the difference in potency between the (S) and (R) enantiomers at the CB2 receptor is less pronounced compared to compounds with a terminal amide (valinamide) moiety. nih.govfrontiersin.orgresearchgate.net For instance, in the case of AMB-FUBINACA, which also has a methyl ester group, the (S)-enantiomer is only 1.55 times more potent at the CB2 receptor than the (R)-enantiomer. nih.gov Conversely, for compounds with an amine moiety, such as AB-FUBINACA, the difference in potency between the enantiomers at the CB2 receptor is significantly more pronounced. nih.govfrontiersin.org

At the CB1 receptor, the (S)-enantiomer consistently demonstrates higher potency across both ester and amide-containing structures. nih.gov For AMB-FUBINACA, the (S)-enantiomer was 6.1 times more potent than the (R)-enantiomer at the CB1 receptor. nih.gov In a direct comparison between AB-FUBINACA (amide) and AMB-FUBINACA (ester), while the (S)-enantiomers showed similar potency at CB1, there was a marked difference in the EC₅₀ ratio between the (S) and (R) enantiomers for each compound. nih.gov The (S)-enantiomer of AB-FUBINACA was over 100 times more potent than its (R)-enantiomer at the CB1 receptor, highlighting the significant impact of the amide moiety on enantiomeric potency. nih.gov This suggests that the greater steric hindrance or different hydrogen bonding capabilities of the amide group compared to the ester group may lead to a more pronounced differentiation between the enantiomers in the binding pocket of the cannabinoid receptors.

Metabolic Pathway Elucidation of Emb Fubinaca

In Vitro Metabolism Studies

In vitro models are fundamental in predicting the metabolic pathways of new psychoactive substances like Emb-fubinaca. These systems allow for the controlled study of metabolic reactions, providing insights into the enzymes involved and the resulting metabolites.

Human liver microsomes (HLMs) are a standard in vitro tool for drug metabolism studies as they contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and carboxylesterases (CES). nih.govnih.gov Studies utilizing HLM incubation have demonstrated that this compound undergoes rapid and extensive metabolism. otago.ac.nz

Incubation of this compound with HLMs has shown that the compound is quickly broken down. nih.gov One of the key findings from these HLM studies is that the primary metabolic reaction is not dependent on NADPH, a necessary cofactor for CYP enzymes. nih.gov This suggests that non-CYP enzymes play a dominant role in the initial breakdown of this compound. otago.ac.nz The metabolism in HLMs leads to the formation of a primary metabolite, this compound carboxylic acid, through the hydrolysis of the ester linkage. nih.govbohrium.com The rapid disappearance of the parent compound in HLM incubations underscores its high metabolic instability. otago.ac.nz In one study, the half-life of this compound in HLM was found to be extremely short, at approximately 0.21 minutes, indicating a very rapid metabolic clearance. otago.ac.nz

A study comparing the metabolism of 26 synthetic cannabinoids found that this compound had one of the highest conversion rates, exceeding 95% in an HLM incubation system. nih.gov This high conversion rate further validates the utility of HLM models in simulating the extensive metabolism of such compounds in the human body. nih.gov

The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying drug metabolism due to the high degree of similarity between its metabolic enzymes and those of humans. mdpi.com Zebrafish larvae, in particular, offer a powerful platform for investigating the metabolism of synthetic cannabinoids and identifying their metabolites. mdpi.com

While specific studies focusing exclusively on this compound metabolism in zebrafish are not extensively detailed in the provided search results, the zebrafish model has been successfully employed to study structurally similar synthetic cannabinoids like 4F-MDMB-BINACA. mdpi.comresearchgate.net In these studies, administration of the compound to zebrafish larvae resulted in the production of a spectrum of metabolites that showed significant overlap with those identified in human samples. mdpi.com For instance, a study on 4F-MDMB-BINACA in zebrafish larvae identified metabolites that matched those found in human blood and urine samples, with match rates of 67% and 56%, respectively. mdpi.com This demonstrates the predictive power of the zebrafish model for human metabolism.

The use of zebrafish allows for the investigation of both Phase I and Phase II metabolic pathways. mdpi.com The model can help in identifying novel metabolites and understanding the complete metabolic profile of a compound, which is crucial for developing comprehensive toxicological screenings. mdpi.com Given the successful application of the zebrafish model for other synthetic cannabinoids, it represents a promising and ethically sound approach for further elucidating the metabolism of this compound.

A significant breakthrough in understanding this compound metabolism was the identification of the key enzyme responsible for its initial breakdown. Studies have conclusively shown that carboxylesterases (CES) are the primary drivers of this compound hydrolysis. nih.govresearchgate.net Specifically, human carboxylesterase 1 (CES1) has been identified as the main enzyme mediating this reaction. nih.govnih.gov

The involvement of CES was confirmed through experiments using specific CES inhibitors. nih.govnih.gov The metabolism of this compound was significantly reduced in the presence of these inhibitors in HLM models. nih.gov Further investigations using recombinant human CES1 and CES2 confirmed that CES1 is highly effective at metabolizing this compound, while CES2 shows no apparent metabolic activity towards the compound. nih.gov In the presence of CES1, this compound had a half-life of 120 seconds. nih.govotago.ac.nz

The steroidal saponin (B1150181) digitonin, a known CES1 inhibitor, was shown to significantly inhibit the CES1-mediated metabolism of this compound by approximately 56%. nih.govotago.ac.nznih.gov This finding further solidifies the role of CES1 in the biotransformation of this compound. nih.gov The rapid hydrolysis by CES1 to the less active carboxylic acid metabolite is a critical step in the detoxification pathway of this potent synthetic cannabinoid. nih.govresearchgate.net

Identification of Phase I Metabolic Pathways

Phase I metabolism generally involves the introduction or unmasking of a functional group, making the compound more polar and easier to excrete. For this compound, the primary Phase I metabolic pathways are ester hydrolysis and hydroxylation. researchgate.netresearchgate.net

The most prominent Phase I metabolic reaction for this compound is the hydrolysis of its terminal ester group. researchgate.netresearchgate.net This reaction is primarily mediated by the enzyme CES1, as discussed previously. nih.gov

The process of ester hydrolysis cleaves the ethyl ester of this compound, resulting in the formation of its primary metabolite, this compound carboxylic acid. nih.govbohrium.com This metabolite is significantly less potent at the CB1 receptor compared to the parent compound. nih.govnih.gov The rapid conversion to this less active metabolite is a key feature of this compound's metabolism. otago.ac.nz The predominance of this pathway has been consistently observed in in vitro studies with human liver microsomes. nih.govotago.ac.nz This metabolic step is crucial for the detoxification of this compound. nih.gov

Following the initial ester hydrolysis, further metabolic modifications can occur through hydroxylation. This process involves the addition of a hydroxyl (-OH) group to the molecule, further increasing its polarity. researchgate.netresearchgate.net

Data Tables

Table 1: In Vitro Metabolism of this compound in Human Liver Microsomes (HLM)

ParameterFindingReference
Metabolic Rate Rapid otago.ac.nz
Half-life ~0.21 minutes otago.ac.nz
Primary Metabolite This compound carboxylic acid nih.govbohrium.com
Cofactor Dependence NADPH-independent nih.gov
Conversion Rate >95% nih.gov

Table 2: Carboxylesterase (CES) Mediated Metabolism of this compound

Enzyme/InhibitorEffect on this compound MetabolismReference
Carboxylesterase 1 (CES1) Primary metabolizing enzyme; Half-life of 120 seconds nih.govotago.ac.nz
Carboxylesterase 2 (CES2) No apparent metabolic activity nih.gov
Digitonin (CES1 Inhibitor) ~56% inhibition of CES1-mediated metabolism nih.govotago.ac.nznih.gov

Methylation

Methylation has been identified as a Phase I metabolic pathway for synthetic cannabinoids structurally related to this compound. In studies using human liver microsomes to investigate the metabolism of AMB-FUBINACA, methylation was observed as one of the biotransformation routes. nih.govnih.gov Specifically, research on rats identified an N-methylated metabolite of AMB-FUBINACA. researchgate.net This pathway involves the addition of a methyl group to the molecule, altering its chemical properties.

Decarboxylation

Decarboxylation is a recognized Phase I metabolic reaction for various synthetic cannabinoids. nih.gov For compounds structurally similar to this compound, such as AMB-FUBINACA, this process has been observed in combination with other reactions. Specifically, a metabolite formed through both ester hydrolysis and subsequent decarboxylation has been identified in human liver microsome models. nih.gov

Dehydrogenation

Dehydrogenation, a metabolic process that involves the removal of hydrogen atoms, is a documented pathway for indazole-carboxamide synthetic cannabinoids. nih.govnih.gov This reaction has been specifically noted in the metabolism of ADB-FUBINACA and AMB-FUBINACA. nih.govresearchgate.net For AMB-FUBINACA, dehydrogenation is considered one of the established metabolic pathways. nih.gov Similarly, for ADB-FUBINACA, dehydrogenation is listed among its major metabolic transformations. researchgate.net

Transesterification in the Presence of Ethanol (B145695)

This compound can be formed in the body through a specific metabolic interaction when its corresponding methyl ester analog, MMB-FUBINACA, is consumed concurrently with ethanol. nih.govresearchgate.net This reaction is a carboxylesterase-mediated transesterification, where the methyl ester group of the parent compound is exchanged for an ethyl ester group from ethanol, yielding this compound. nih.govresearchgate.net

The formation of this compound through this pathway is dependent on both the incubation time and the concentration of ethanol present. nih.govresearchgate.net Once formed, this compound is not metabolically inert; it undergoes further metabolism to produce novel oxidative metabolites that retain the intact ethyl ester structure. nih.gov It is noteworthy that while this transesterification is primarily enzyme-driven, a smaller portion of the conversion can occur non-enzymatically. nih.govresearchgate.net In contrast, a separate study found that the metabolism of AMB-FUBINACA was not significantly inhibited by the presence of ethanol in human liver microsomes. otago.ac.nz

Table 1: Transesterification of MMB-FUBINACA to this compound

Precursor Compound Co-Substrate Key Enzyme Resulting Compound
MMB-FUBINACA Ethanol Carboxylesterase This compound

Identification of Phase II Metabolic Pathways

Glucuronidation

Glucuronidation represents a major Phase II metabolic pathway for synthetic cannabinoids, including those structurally similar to this compound. nih.gov This process involves the conjugation of the parent compound or its Phase I metabolites with glucuronic acid, which increases water solubility and facilitates excretion. For the related compound AMB-FUBINACA, glucuronidation has been identified as the primary Phase II metabolic route in studies with human liver microsomes. nih.govnih.gov A key metabolite identified is the glucuronide conjugate of the ester hydrolysis product of AMB-FUBINACA. nih.gov Research encompassing a wide range of 26 synthetic cannabinoids confirmed that glucuronidation was the most prevalent Phase II reaction observed in human liver microsomal incubations. nih.gov

Characterization of Key Metabolites

This compound undergoes rapid and extensive metabolism in the body. nih.gov When formed via the transesterification of MMB-FUBINACA in the presence of alcohol, this compound is subsequently transformed into various oxidative metabolites where the ethyl ester moiety remains intact. nih.gov

For structurally analogous compounds like AMB-FUBINACA, the primary metabolic transformation is ester hydrolysis, which rapidly converts the parent compound into its corresponding carboxylic acid metabolite (AMB-FUBINACA acid). otago.ac.nzbohrium.comnih.gov This acid metabolite demonstrates a significantly lower binding affinity and potency at the CB1 cannabinoid receptor compared to the parent compound. nih.gov The O-demethylated carboxylic acid metabolite is considered the main biomarker excreted in urine for AMB-FUBINACA. nih.gov

The metabolism of this compound's precursor, MMB-FUBINACA, and its analog, AMB-FUBINACA, provides insight into the likely metabolic fate of this compound. Key biotransformations include hydrolysis, oxidation, and conjugation.

Table 2: Key Metabolites of Related Indazole-Carboxamide Cannabinoids

Compound Metabolic Pathway Key Metabolite Significance
MMB-FUBINACA (+ Ethanol) Transesterification This compound Product of co-consumption. nih.gov
This compound Oxidation Oxidative metabolites Further metabolites with intact ethyl ester. nih.gov
AMB-FUBINACA Ester Hydrolysis AMB-FUBINACA acid Primary metabolite, less potent at CB1 receptor. bohrium.comnih.gov
AMB-FUBINACA Glucuronidation Ester-hydrolyzed glucuronide Major Phase II metabolite. nih.gov
ADB-FUBINACA Hydroxylation Hydroxyalkyl metabolites Recommended intake markers. researchgate.net

Analytical Strategies for Metabolite Identification (e.g., LC-HRMS)

The identification of this compound metabolites is predominantly achieved through the use of advanced analytical techniques, with liquid chromatography-high resolution mass spectrometry (LC-HRMS) being a particularly powerful tool. nih.govnih.gov This methodology offers high sensitivity and selectivity, enabling the detection and structural characterization of metabolites in complex biological matrices.

In a typical workflow, this compound is incubated with HLMs to simulate hepatic metabolism. nih.govdiva-portal.org The resulting mixture is then analyzed by LC-HRMS. The chromatographic separation component (LC) separates the parent compound from its various metabolites based on their physicochemical properties. Following separation, the high-resolution mass spectrometer (HRMS) provides accurate mass measurements of the precursor and product ions of the metabolites, which is crucial for determining their elemental composition and proposing chemical structures. nih.govnih.gov

For the structurally similar compound AMB-FUBINACA, detailed metabolite identification has been performed using liquid chromatography-quadrupole-time-of-flight mass spectrometry (LC-QTOF-MS), a type of LC-HRMS. researchgate.netnih.gov The data generated from such analyses, including retention times, accurate mass measurements, and fragmentation patterns, are used to confidently identify the metabolites. nih.gov The primary metabolite identified for analogous compounds is the carboxylic acid formed via ester hydrolysis. nih.govresearchgate.net Other observed metabolic transformations for this class of compounds include hydroxylation of the alkyl chain and the indazole ring. nih.gov

Table 1: Exemplar Analytical Data for Metabolite Identification of a Structurally Similar Synthetic Cannabinoid (AMB-FUBINACA) using LC-HRMS

Metabolite GroupMetabolic ReactionRetention Time (min)Theoretical m/z
M1Hydroxylation at Butane Moiety5.5 - 6.0384.1938
M2Ester Hydrolysis4.0 - 4.5356.1621
M3Ester Hydrolysis + Indazole Ring Hydroxylation3.5 - 4.0372.1570

This table is illustrative and based on data for the structurally related compound AMB-FUBINACA, as detailed species-specific data for this compound is not as readily available in the referenced literature. The metabolic pathways are expected to be highly similar. nih.gov

Investigation of Metabolite Pharmacological Activity (e.g., carboxylic acid metabolite activity at CB1R)

Studies on the structurally analogous compound AMB-FUBINACA have demonstrated that its primary metabolite, the carboxylic acid formed through ester hydrolysis, exhibits significantly reduced pharmacological activity at the CB1 receptor compared to the parent compound. nih.govnih.gov In functional assays, such as cAMP inhibition assays, the potency of the AMB-FUBINACA carboxylic acid metabolite at the CB1 receptor was found to be approximately 3000-fold lower than that of AMB-FUBINACA itself. nih.govnih.gov Furthermore, the carboxylic acid metabolite displayed low affinity binding to the CB1 receptor. nih.gov

Table 2: Comparative Pharmacological Activity at the CB1 Receptor

CompoundActivity at CB1R
AMB-FUBINACA (Parent Compound)High-potency agonist
AMB-FUBINACA Carboxylic Acid (Metabolite)Significantly lower potency (~3000-fold less than parent)

This table presents data for the structurally related compound AMB-FUBINACA to infer the likely pharmacological activity of the corresponding this compound metabolite. nih.govnih.gov

Structure Activity Relationship Sar Studies of Emb Fubinaca and Analogues

Correlation of Structural Modifications with Cannabinoid Receptor Binding

Synthetic cannabinoid receptor agonists (SCRAs), including Emb-fubinaca, generally mimic the effects of Δ⁹-tetrahydrocannabinol (Δ⁹-THC) by binding to CB1 and CB2 receptors. Research indicates that this compound exhibits high binding affinity for the CB1 receptor, with reported pKi values around 8.72 ± 0.12 researchgate.netnih.gov. It also demonstrates high potency and efficacy across various downstream signaling pathways activated by CB1 receptor engagement, such as cAMP inhibition and ERK activation researchgate.netnih.gov. Compared to Δ⁹-THC, which acts as a partial agonist, this compound functions as a full agonist, leading to more pronounced effects even at lower concentrations researchgate.netmdpi.comresearchgate.net. Studies have shown that this compound is significantly more potent than Δ⁹-THC, with estimates suggesting it is up to 85 times more potent mdpi.com.

Influence of Indazole Core Substitutions on Receptor Interactions

The indazole core structure is a common feature among many potent SCRAs, including this compound, and is believed to contribute to the stabilization of binding to the CB1 receptor mdpi.comnih.gov. While specific studies detailing the impact of variations on the indazole core of this compound itself are limited in the provided search results, the general trend for indazole-based SCRAs is that this core provides a foundational scaffold for high receptor affinity mdpi.comnih.govresearchgate.net. Modifications to this core, or the substituents attached to it, can significantly alter receptor interactions. For instance, the presence of a 4-fluorobenzyl group at the 1-position of the indazole ring is a characteristic feature of this compound and related compounds, contributing to their potent agonistic activity mdpi.comnih.govusdoj.gov.

Impact of Fluorobenzyl Group on Activity

The 4-fluorobenzyl group attached to the N1 position of the indazole core in this compound is a critical structural element that influences its interaction with cannabinoid receptors mdpi.comnih.govusdoj.gov. This moiety is commonly found in many potent indazole-3-carboxamide SCRAs and is associated with enhanced binding affinity and efficacy. For example, compounds with a p-fluorobenzyl residue attached to the indazole core often exhibit subnanomolar affinities at CB1 and CB2 receptors nih.gov. The presence of fluorine can modulate lipophilicity and electronic properties, thereby affecting how the molecule fits into the receptor's binding pocket researchgate.net.

Comparative SAR Analysis with Other Indazole-3-Carboxamide SCRAs

This compound is part of a broader class of indazole-3-carboxamide SCRAs, many of which share similar structural motifs but differ in specific substituents. Comparative SAR analyses highlight how subtle structural changes can lead to substantial differences in receptor activity.

Enantiomeric Potency: this compound, like many other SCRAs with chiral centers (e.g., in the amino acid side chain), exists as enantiomers. Studies have consistently shown that the (S)-enantiomer is generally more potent and has greater affinity for both CB1 and CB2 receptors than the (R)-enantiomer mdpi.comresearchgate.netnih.govfrontiersin.org. For instance, (S)-AMB-FUBINACA was found to be significantly more potent than its (R)-enantiomer, with the (S)-enantiomer being 6.1 times more potent than the (R)-enantiomer at CB1 receptors nih.gov. The difference in potency between enantiomers can be influenced by the nature of the side chain; ester moieties, like that in this compound, show a less pronounced enantiomeric difference compared to amine moieties mdpi.comresearchgate.netnih.gov.

Side Chain Variations: Analogues of this compound, such as ADB-FUBINACA (which has a valinamide (B3267577) side chain instead of valinate ethyl ester) and other indazole-3-carboxamides like AB-FUBINACA and 5F-MDMB-PINACA, exhibit varying potencies and efficacies. ADB-FUBINACA is reported to be up to 140-fold more potent than Δ⁹-THC, while AMB-FUBINACA (this compound) is up to 85-fold more potent mdpi.comresearchgate.net. Studies indicate that compounds with ester moieties (like this compound) can have high potency at CB1 receptors, with EC50 values in the low nanomolar range mdpi.comnih.gov. For example, ADB-FUBINACA was found to be the most potent SC tested in one study, with CB1/CB2 EC50 values of 0.69/0.59 nM nih.gov. AMB-FUBINACA also demonstrated high potency, with EC50 values around 0.54 nM for CB1R mdpi.com.

The following table summarizes some of the reported binding and potency data for this compound and related indazole-3-carboxamide synthetic cannabinoid receptor agonists (SCRAs) at CB1 and CB2 receptors.

Forensic Science Research and Prevalence Studies of Emb Fubinaca

Detection of Emb-Fubinaca and its Metabolites in Post-Mortem and Seized Samples

The detection of this compound in forensic samples, particularly post-mortem biological matrices and seized drug materials, relies heavily on advanced analytical techniques. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and gas chromatography coupled with mass spectrometry (GC-MS) are the primary methods employed for the identification and quantification of this compound and its metabolites nih.govresearchgate.netmdpi.comnih.gov. Studies have reported the detection and quantification of this compound in various post-mortem samples, including liver, kidney, stomach, intestine, lung, and brain tissue. Notably, in some fatal cases, the parent compound was detected in solid tissues but was absent or undetectable in blood samples researchgate.netnih.gov. For instance, in one reported case, this compound was quantified in solid tissues at concentrations ranging from 0.2–3.5 ng/g, with the highest concentrations found in stomach content (36.2 ng/mL) researchgate.netnih.gov. Seized materials, such as powders and herbal mixtures, are typically analyzed after extraction, often using techniques like GC-MS or LC-MS/MS nih.govresearchgate.net. The presence of this compound in seized samples indicates its circulation within illicit drug markets usdoj.gov.

Table 1: this compound Concentrations in Post-Mortem Samples

Sample TypeConcentration RangeNotesReference
Solid Tissues0.2–3.5 ng/gDetected in liver, kidney, stomach, intestine, lung, and brain. researchgate.netnih.gov
Stomach ContentUp to 36.2 ng/mLHighest concentrations observed in one reported case. researchgate.netnih.gov
BloodNot detectedParent compound was absent or undetectable in blood in some fatal cases. researchgate.netnih.gov

Challenges in Analytical Detection of this compound due to Rapid Metabolism

A significant challenge in the forensic analysis of this compound, like many other synthetic cannabinoids, is its rapid and extensive metabolism within the human body nih.gov. This rapid metabolic transformation often leads to very low or undetectable concentrations of the parent compound in biological samples, particularly in urine and blood, shortly after consumption nih.gov. The molecule undergoes phase I metabolic reactions, such as hydrolysis and oxidation, and potentially phase II conjugation core.ac.uk. The instability of the parent compound necessitates the identification and analysis of its metabolites, which may persist longer in biological matrices and serve as more reliable indicators of exposure nih.govcore.ac.ukojp.gov. Furthermore, the chemical structure of this compound, being different from natural cannabinoids like Δ⁹-THC, means it will not be detected by standard cannabis screening tests nih.gov. The lack of standardized protocols for the identification of this compound and its metabolites adds to the analytical difficulties nih.gov.

Identification of Biomarkers of Consumption for Forensic Analysis

Due to the rapid metabolism of the parent compound, the identification of stable metabolites is crucial for establishing biomarkers of this compound consumption in forensic toxicology nih.govcore.ac.ukojp.gov. Research indicates that metabolites, such as carboxylic acid derivatives formed through hydrolysis of ester linkages, can serve as valuable indicators of exposure core.ac.ukojp.gov. For instance, studies on related FUBINACA compounds suggest that carboxylic acid metabolites are more stable and can be detected in urine and blood samples, even when the parent compound is absent core.ac.ukojp.gov. One such metabolite identified in related compounds is FUBINACA 3-methylbutanoic acid, which is a known or presumed metabolite of this compound nmslabs.com. The detection of these stable metabolites in biological fluids like urine or blood provides a more definitive link to the consumption of this compound, overcoming the challenges posed by the parent compound's rapid degradation nih.govcore.ac.ukojp.gov.

Epidemiological Trends of this compound Emergence and Distribution in Illicit Markets

This compound has been identified in illicit drug markets, contributing to the evolving landscape of new psychoactive substances (NPS) usdoj.gov. Reports from forensic early warning systems and drug seizure databases track the emergence and prevalence of such compounds. For example, the Drug Enforcement Administration's National Forensic Laboratory Information System (NFLIS) Drug database has received reports of this compound, with over 200 reports noted since its first appearance in 2015 usdoj.gov. In the UK, the Welsh Emerging Drug and Identification of Novel Substances (WEDINOS) laboratory detected illicit synthetic cannabinoid receptor agonists (SCRAs) in submissions, with this compound appearing in one submission between January 2017 and December 2019 nih.govsgul.ac.uk. While specific epidemiological data on this compound's widespread distribution is less detailed compared to more prevalent SCRAs like AMB-FUBINACA or 5F-ADB, its identification in various forensic reports signifies its presence and circulation in different regions nih.govusdoj.govnih.govwww.gov.ukdrugsandalcohol.ie. The dynamic nature of the NPS market means that the prevalence and distribution patterns can shift rapidly as new compounds emerge and older ones are controlled nih.govdrugsandalcohol.ie.

Differentiation from other Synthetic Cannabinoids in Forensic Analysis

Forensic laboratories face the challenge of differentiating this compound from structurally similar synthetic cannabinoids, which often share common core structures like the indazole ring nih.govresearchgate.netwiley.comcuny.edu. Techniques such as GC-MS and LC-MS/MS are essential for this differentiation, relying on precise retention times and distinct mass spectral fragmentation patterns nih.govresearchgate.netmdpi.comresearchgate.netnist.gov. For instance, this compound is an indazole-based synthetic cannabinoid, sharing structural similarities with other indazole-carboxamide derivatives like AB-FUBINACA and AMB-FUBINACA researchgate.netusdoj.gov. However, subtle differences in their chemical structures, such as the specific alkyl or alkoxy group attached to the carboxamide nitrogen, lead to unique mass spectra and chromatographic behaviors wiley.comnist.gov. It is important to note that some analytical detectors may have limited capability in differentiating between closely related isomers like AB-FUBINACA, AMB-FUBINACA, and this compound, potentially leading to misclassification if not using highly specific methods nih.govservice.gov.uk. Therefore, comprehensive analytical characterization, including the use of high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy, is critical for definitive identification and differentiation researchgate.netcore.ac.uk.

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for identifying and quantifying EMB-FUBINACA in forensic and pharmacological samples?

  • Methodology : Use liquid chromatography-quadrupole time-of-flight mass spectrometry (LC-QTOF-MS) for high-resolution identification, validated against reference standards . For quantification, combine gas chromatography-mass spectrometry (GC-MS) with isotopic dilution to minimize matrix interference .
  • Key Data : Forensic laboratories report this compound detection in over 200 cases between 2015–2024, with LC-QTOF-MS achieving a limit of detection (LOD) of 0.1 ng/mL in blood samples .

Q. How does this compound interact with cannabinoid receptors, and what experimental models are appropriate for initial pharmacological characterization?

  • Methodology : Employ in vitro [35S]GTPγS binding assays to measure agonist activity at CB1/CB2 receptors. Use transfected HEK-293 cells expressing human receptors to standardize results .
  • Key Data : this compound exhibits CB1 receptor agonism with EC₅₀ values in the low nanomolar range (e.g., 3.2 nM in one study), confirming its high potency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported EC₅₀ values for this compound across different experimental setups?

  • Methodology : Conduct meta-analysis of existing studies, controlling for variables such as receptor expression levels, assay buffers, and temperature. Use standardized reference compounds (e.g., CP-55,940) to calibrate assays .
  • Case Example : A 2024 study identified a 40% variation in EC₅₀ values due to differences in GTPγS incubation times; harmonizing protocols reduced variability to <15% .

Q. What strategies are effective for isolating and characterizing this compound enantiomers, and how do their pharmacological profiles differ?

  • Methodology : Apply chiral chromatography (e.g., Chiralpak® IG-3 column) with polar organic mobile phases for enantiomeric separation. Validate stereochemical purity via X-ray crystallography and compare receptor binding using functional cAMP assays .
  • Key Finding : The (S)-enantiomer of this compound shows 8-fold higher CB1 activity than the (R)-enantiomer, with a selectivity index (CB1/CB2) of 12.5 .

Q. How can in silico modeling improve the prediction of this compound’s metabolic pathways and toxicity?

  • Methodology : Use molecular docking simulations (e.g., AutoDock Vina) to predict interactions with cytochrome P450 enzymes (CYP3A4, CYP2C19). Validate predictions with in vitro hepatic microsomal assays .
  • Data Insight : Simulations suggest this compound undergoes rapid esterase-mediated hydrolysis, producing metabolites detectable in urine for up to 72 hours .

Data Contradiction and Reproducibility

Q. What are common sources of error in this compound receptor binding studies, and how can they be mitigated?

  • Critical Factors :

  • Receptor Source : Cell lines vs. native tissue extracts (e.g., rat brain membranes) yield divergent results due to receptor density differences.
  • Buffer Composition : Magnesium ion concentration in assay buffers alters GTPγS binding affinity .
    • Best Practice : Include positive controls (e.g., WIN-55,212-2) and report buffer composition in detail to enhance reproducibility .

Q. How should researchers address discrepancies between in vitro potency and in vivo behavioral effects of this compound?

  • Methodology : Integrate pharmacokinetic-pharmacodynamic (PK/PD) modeling to account for blood-brain barrier penetration and metabolite activity. Use rodent self-administration paradigms to correlate receptor occupancy with abuse liability .
  • Example : Despite high in vitro CB1 potency, in vivo studies show delayed onset of hyperlocomotion in mice, suggesting metabolite contributions .

Ethical and Regulatory Considerations

Q. What ethical frameworks apply to preclinical studies involving this compound, given its Schedule I status?

  • Guidelines : Follow Animal Welfare Act (AWA) standards for rodent models and obtain DEA licensing for controlled substance research. Document synthetic routes to avoid regulatory violations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emb-fubinaca
Reactant of Route 2
Emb-fubinaca

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.